molecular formula C12H24N2O2 B2541636 tert-Butyl (4-ethylpiperidin-4-yl)carbamate CAS No. 440101-15-5

tert-Butyl (4-ethylpiperidin-4-yl)carbamate

Cat. No.: B2541636
CAS No.: 440101-15-5
M. Wt: 228.336
InChI Key: FYMDORPYGXGRNV-UHFFFAOYSA-N
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Description

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used as a protecting group for amines in organic synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-ethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 4-ethylpiperidine with tert-butyl chloroformate. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, often carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-ethylpiperidin-4-yl)carbamate primarily undergoes reactions typical of carbamates, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethylpiperidine and tert-butyl alcohol.

    Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid or by heating.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid or heat.

Major Products Formed

    Hydrolysis: 4-ethylpiperidine and tert-butyl alcohol.

    Deprotection: 4-ethylpiperidine.

Scientific Research Applications

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

    Protecting Group: Used to protect amine groups during multi-step synthesis of complex molecules.

    Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The primary mechanism of action for tert-Butyl (4-ethylpiperidin-4-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing for selective reactions to occur at other sites of the molecule. The tert-butyl group can be removed under specific conditions, revealing the amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Uniqueness

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other carbamates, it offers a balance of stability and reactivity, making it particularly useful in complex synthetic routes.

Properties

IUPAC Name

tert-butyl N-(4-ethylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDORPYGXGRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440101-15-5
Record name tert-butyl (4-ethylpiperidin-4-yl)carbamate
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